7-Aminoquinoxaline-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminoquinoxaline-2,5-diol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoxaline-2,5-diol typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by subsequent functional group modifications. One common method includes the reaction of 2,5-dihydroxyquinoxaline with ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of catalysts, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoquinoxaline-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of different substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis and malaria.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 7-Aminoquinoxaline-2,5-diol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its diverse biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar structural features.
Phthalazine: A compound with a similar ring structure but different functional groups.
Cinnoline: An isomeric compound with a different arrangement of nitrogen atoms in the ring
Uniqueness: 7-Aminoquinoxaline-2,5-diol is unique due to its specific functional groups (amino and hydroxyl) that confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-amino-5-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-5-8(6(12)2-4)10-3-7(13)11-5/h1-3,12H,9H2,(H,11,13) |
InChI Key |
FTEVFUYBMHZDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C=N2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.